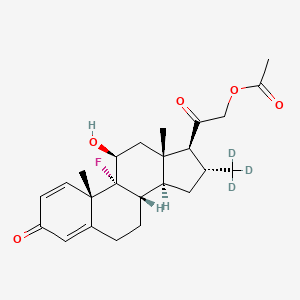

Desoxymetasone-d3 21-Acetate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H31FO5 |

|---|---|

Molecular Weight |

421.5 g/mol |

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-16-(trideuteriomethyl)-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C24H31FO5/c1-13-9-18-17-6-5-15-10-16(27)7-8-23(15,4)24(17,25)20(29)11-22(18,3)21(13)19(28)12-30-14(2)26/h7-8,10,13,17-18,20-21,29H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,20+,21-,22+,23+,24+/m1/s1/i1D3 |

InChI Key |

HRPWQACPJGPYRH-FKZFVMGUSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)COC(=O)C)C)O)F)C |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C)C)O)F)C |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies for Desoxymetasone D3 21 Acetate

Retrosynthetic Analysis and Design Considerations for Desoxymetasone Derivatives

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by conceptually breaking them down into simpler, commercially available starting materials. openochem.orgyoutube.com For a complex steroid like Desoxymetasone-d3 21-Acetate, this process involves identifying key disconnections that simplify the carbon skeleton and functional groups.

The primary target molecule is this compound. A logical first disconnection is the 21-acetate ester linkage, leading back to Desoxymetasone-d3 and an acetylating agent. The next key feature is the deuterium-labeled methyl group at the C-16α position. Retrosynthetically, this suggests a precursor molecule, the unlabeled Desoxymetasone core, and a subsequent selective deuteration step.

Further deconstruction of the Desoxymetasone core involves addressing its key structural features: the 9α-fluoro group, the 11β-hydroxyl group, and the Δ¹,⁴-diene system in the A-ring. These features point towards a more common corticosteroid precursor, such as a prednisolone (B192156) derivative. The synthesis plan would therefore involve the construction of the steroidal backbone, followed by a series of strategic functional group interconversions and introductions, culminating in the highly selective isotopic labeling.

Key Retrosynthetic Disconnections:

C21-Ester: Disconnection of the acetate (B1210297) group.

C16-CD₃: Isotopic labeling step, reverting to a C16-CH₃ group.

9α-Fluoro, 11β-Hydroxy: These suggest an epoxide intermediate, formed from a Δ⁹(¹¹) olefin.

Δ¹,⁴-Diene: Points to dehydrogenation of the A-ring from a saturated precursor.

This strategic breakdown allows for a modular and convergent synthetic plan, where key fragments and functionalities are introduced in a controlled manner.

Multi-step Stereoselective Synthesis of the Desoxymetasone Core Structure

The forward synthesis of the Desoxymetasone core is a multi-step process that demands precise control over stereochemistry. Often starting from a readily available steroid precursor, the synthesis builds complexity through a sequence of carefully orchestrated reactions. A plausible route can be initiated from derivatives of prednisolone. nih.govresearchgate.net

Hydroxylation and Fluorination of Prednisolone Derivatives

A key transformation in the synthesis of Desoxymetasone from a prednisolone-like precursor is the introduction of the 9α-fluoro and 11β-hydroxyl functionalities. This is often achieved via a halohydrin formation sequence. The synthesis of 9α-fluoro derivatives of corticosteroids like hydrocortisone and prednisolone has been a subject of extensive research. rsc.org

The process typically begins with a precursor containing a double bond at the C-9, C-11 position (a Δ⁹(¹¹) steroid). This intermediate can be prepared from an 11-hydroxy steroid through an elimination reaction. google.com The Δ⁹(¹¹) steroid is then treated with a source of hypobromite or hypochlorite in the presence of water to form a bromohydrin or chlorohydrin intermediate. This is followed by epoxide formation upon treatment with a base. The resulting 9β,11β-epoxide is a critical intermediate.

This epoxide is then opened with a fluoride (B91410) source, such as hydrogen fluoride (HF). The ring-opening reaction proceeds with high regioselectivity and stereoselectivity, leading to the formation of the desired 9α-fluoro-11β-hydroxy arrangement. The kinetics and stereoselectivity of electrophilic fluorination on steroid derivatives are critical factors in achieving high yields of the desired product. nih.gov

Precision Deuterium (B1214612) Incorporation at the C-16α-Methyl Position

The defining feature of this compound is the presence of a trideuteromethyl group at the C-16 position. The site-selective incorporation of this deuterated "magic methyl" group is a critical step that can offer profound benefits in analytical applications, such as its use as an internal standard in mass spectrometry. nih.gov

Chemical Reagents and Catalytic Conditions for Selective Deuteration

Achieving selective deuteration of the C-16α methyl group without affecting other positions in the complex steroid molecule requires specific reagents and conditions. One of the most effective methods involves the use of deuterated methylating agents.

A common strategy is to utilize a Grignard reaction with a deuterated methyl magnesium halide (CD₃MgI or CD₃MgBr) on a suitable precursor. For instance, a precursor with a 16,17-epoxide or a C-16 carbonyl could be targeted. However, a more direct approach for late-stage functionalization involves metal-catalyzed C-H activation or the use of specific deuterated reagents under controlled conditions. The synthesis of 17-methyl-d3-testosterone, for example, was achieved using a Grignard reaction with deuterium-labeled methyl magnesium iodide. osti.gov

Another powerful method is the use of deuterated methyl iodide (CD₃I) or other electrophilic CD₃ sources to alkylate a nucleophilic center at C-16. The choice of reagent is critical to ensure high levels of deuterium incorporation.

| Deuteration Method | Deuterium Source | Catalyst/Conditions | Typical Application |

| Grignard Reaction | CD₃MgI, CD₃MgBr | Anhydrous ether/THF | Introduction of a CD₃ group to a carbonyl or epoxide. osti.gov |

| Electrophilic Methylation | CD₃I, (CD₃)₂SO₄ | Strong base (e.g., LDA) | Alkylation of an enolate or other nucleophile. |

| H/D Exchange | D₂O | Acid or Base Catalyst (e.g., NaOD) | Deuteration of acidic protons, less selective for methyl groups. nih.govnih.gov |

| Catalytic Deuteration | D₂ gas, Acetone-d₆ | Metal catalysts (e.g., Pd, Rh, Ir), Lewis acids | Deuteration via C-H activation or hydrogen isotope exchange. nih.govnih.gov |

This table presents a selection of common deuteration methods and their typical reagents.

Control of Stereochemistry during Deuteration

The stereochemistry at the C-16 position is crucial for the biological activity of Desoxymetasone. The introduction of the deuterated methyl group must proceed to give the desired α-configuration. If a Grignard reaction or alkylation is performed on a planar intermediate (like an enolate), the stereochemical outcome is determined by the direction of electrophilic attack.

Mitigation of Over-deuteration and Side Reactions

Mitigating side reactions is paramount for an efficient synthesis. Over-deuteration, or the incorporation of deuterium at unintended positions, can be a significant issue, particularly with methods like acid- or base-catalyzed hydrogen/deuterium exchange, which can affect any enolizable protons. nih.gov

To avoid this, highly selective, non-exchange-based methods are preferred for the final labeling step. Using a stoichiometric deuterated reagent like CD₃MgI or CD₃I ensures that only the targeted methyl group is introduced in its deuterated form. Careful control of reaction conditions such as temperature, reaction time, and the choice of solvent and base (if applicable) is essential to prevent side reactions like epimerization at adjacent chiral centers or unwanted elimination reactions. Purification by methods such as high-performance liquid chromatography (HPLC) is often necessary to isolate the final product with high chemical and isotopic purity. synthinkchemicals.com

Acylation Reactions for 21-Acetate Derivatization

The introduction of the 21-acetate group to the Desoxymetasone-d3 molecule is a critical step in the synthesis of this compound. This is achieved through acylation reactions, specifically targeting the hydroxyl group at the C-21 position.

Esterification at the C-21 Hydroxyl Group

The esterification of the C-21 hydroxyl group of Desoxymetasone-d3 is a key transformation to yield the final product. Traditional methods for the acetylation of C21 steroids often involve the use of pyridine as both a solvent and a catalyst in conjunction with acetic anhydride google.com. However, due to the hazardous nature and environmental concerns associated with pyridine, alternative methods have been developed.

A more contemporary and greener approach involves the use of a mixed solvent system, such as tetrahydrofuran and acetone, with an alkali salt acetate acting as the catalyst google.com. This method avoids the use of pyridine and offers a more environmentally benign reaction pathway. The reaction proceeds by the nucleophilic attack of the C-21 hydroxyl group on the carbonyl carbon of acetic anhydride, facilitated by the basic nature of the acetate catalyst.

Table 1: Comparison of Esterification Methods for C-21 Hydroxysteroids

| Parameter | Traditional Method | Modern Method |

| Reagents | Acetic anhydride, Pyridine | Acetic anhydride, Alkali salt acetate |

| Solvent | Pyridine | Tetrahydrofuran/Acetone mixture |

| Advantages | Well-established | Environmentally friendlier, avoids toxic reagents |

| Disadvantages | Use of toxic and hazardous pyridine | May require optimization for specific substrates |

Advanced Purification and Characterization Techniques for Synthetic Intermediates and Final Product

The synthesis of high-purity this compound necessitates the use of advanced purification and characterization techniques to isolate the desired product from reaction byproducts and to confirm its structural integrity and isotopic enrichment.

Chromatographic Purification Strategies for High Purity

High-performance liquid chromatography (HPLC) is the cornerstone for the purification of this compound and its synthetic intermediates synthinkchemicals.comresearchgate.net. Reversed-phase HPLC, utilizing a C18 column, is particularly effective for separating corticosteroids based on their polarity researchgate.netmdpi.com. A mobile phase consisting of a mixture of methanol (B129727) and water is commonly employed, and the separation can be optimized by adjusting the solvent ratio researchgate.net.

For the purification of Desoxymetasone 21-Acetate, a mobile phase of methanol and water in a 65:35 (v/v) ratio has been shown to be effective researchgate.net. The purity of the final product is typically assessed by HPLC, with a purity of not less than 95% being a common standard for research-grade material allmpus.com.

Confirmation of Deuterium Position and Isotopic Enrichment

Confirming the precise location of the deuterium atoms and the level of isotopic enrichment is paramount for a deuterated standard like this compound. A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is employed for this purpose rsc.org.

High-Resolution Mass Spectrometry (HR-MS): HR-MS provides an accurate mass measurement of the molecule, which can confirm the incorporation of deuterium atoms. The isotopic distribution pattern in the mass spectrum allows for the calculation of the percentage of isotopic enrichment rsc.orgnih.govresearchgate.net. By comparing the mass spectra of the deuterated and non-deuterated compounds, the number of deuterium atoms incorporated can be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the exact position of the deuterium atoms. In ¹H NMR, the absence or reduction in the intensity of a signal corresponding to a specific proton indicates that it has been replaced by a deuterium atom wikipedia.org. Furthermore, ²H NMR can be used to directly observe the deuterium nuclei, providing unambiguous confirmation of their location within the molecule wikipedia.org. For complex molecules like steroids, advanced 2D NMR techniques such as COSY and HMBC can be used to fully elucidate the structure and confirm the site of deuteration uzh.ch.

Table 2: Analytical Techniques for Characterization of this compound

| Technique | Information Provided |

| HPLC | Purity assessment and purification |

| HR-MS | Confirmation of molecular formula and isotopic enrichment |

| ¹H NMR | Confirmation of deuterium position (by signal absence) |

| ²H NMR | Direct detection and confirmation of deuterium position |

| ¹³C NMR | Confirmation of carbon skeleton |

| IR Spectroscopy | Identification of functional groups |

Yield Optimization and Scalability Considerations for Research-Grade Production

The production of this compound for research purposes requires careful consideration of reaction conditions to maximize yield and ensure the process is scalable.

Yield Optimization: Optimizing the yield involves a systematic investigation of various reaction parameters, including the choice of deuterating agent, catalyst, solvent, reaction temperature, and reaction time. For the deuteration of steroids, methods such as ultrasound-assisted hydrogen-deuterium exchange in a continuous microflow process have been shown to significantly improve reaction rates and yields nih.gov. The choice of catalyst is also crucial, with various metal-based and organic catalysts being explored for efficient H/D exchange reactions researchgate.net.

Scalability: Scaling up the synthesis from milligram to gram quantities for research-grade production presents several challenges. These include maintaining consistent reaction conditions, ensuring efficient mixing, and managing heat transfer. For deuterated compounds, the cost and availability of the deuterated starting materials or reagents are significant factors. The development of robust and reproducible synthetic and purification protocols is essential for successful scale-up. The use of continuous flow reactors can offer advantages in terms of scalability, safety, and process control compared to traditional batch processes nih.gov. A recent study on the deuteration of steroid hormones demonstrated the potential for gram-scale synthesis using an ultrasound-assisted microcontinuous process, highlighting a promising avenue for scalable production researchgate.net.

Advanced Analytical Methodologies for Desoxymetasone D3 21 Acetate Characterization and Quantification

Spectroscopic Applications for Structure Elucidation and Isotopic Purity Verification

Spectroscopic techniques are indispensable for the definitive structural confirmation of Desoxymetasone-d3 21-Acetate. These methods provide detailed information about the molecular framework, the stereochemistry, and the precise location of the deuterium (B1214612) labels, which is critical for its function as an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Distribution and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural analysis of organic molecules, offering unparalleled insight into the connectivity and spatial arrangement of atoms. For isotopically labeled compounds like this compound, a combination of ¹H, ¹³C, and ²H NMR experiments provides a complete picture of the molecule's structure and the success of the deuteration process.

¹H, ¹³C, and ²H NMR for Structural Confirmation

A multi-nuclear NMR approach is employed for the unequivocal structural verification of this compound. Each type of NMR experiment provides complementary information.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the primary confirmation of deuteration comes from the absence of proton signals at the sites of isotopic labeling. The integration of the remaining proton signals allows for verification of the rest of the molecule's structure relative to the non-labeled standard.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides a map of the carbon skeleton. For carbons directly bonded to deuterium, the signals exhibit characteristic splitting patterns (e.g., a triplet for a -CD group) due to C-D coupling. This effect not only confirms the location of the deuterium labels but also provides further structural proof.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. wikipedia.orgmagritek.com A ²H NMR experiment is the most direct method to confirm the presence and location of the deuterium labels. wikipedia.org The spectrum typically shows sharp singlet peaks at the chemical shifts corresponding to the deuterated positions, providing unambiguous evidence of successful labeling and can be used to determine isotopic enrichment. magritek.comsigmaaldrich.com Since the natural abundance of ²H is very low (0.016%), the sample must be isotopically enriched to generate a sufficient signal. wikipedia.org

Interactive Table 1: Summary of Expected NMR Spectral Data for this compound

| Technique | Purpose | Expected Observation |

|---|---|---|

| ¹H NMR | Structural Confirmation | Absence of proton signals at deuterated positions. Correct integration for all other protons. |

| ¹³C NMR | Structural Confirmation & Label Location | Characteristic splitting of carbon signals directly attached to deuterium atoms. |

Quantitative NMR (qNMR) for Purity Assessment

Quantitative NMR (qNMR) is a powerful primary ratio method for determining the purity of chemical substances without the need for a specific reference standard of the same compound. The technique relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

To assess the chemical purity of this compound, a qNMR experiment is performed by dissolving a precisely weighed amount of the compound with a precisely weighed amount of a certified, high-purity internal standard (e.g., maleic anhydride) in a suitable deuterated solvent. By comparing the integral of a specific, well-resolved resonance of this compound with the integral of a known resonance from the internal standard, the absolute purity of the analyte can be calculated with high accuracy and precision. Careful selection of experimental parameters, such as ensuring complete spin-lattice relaxation (T1), is crucial for obtaining accurate quantitative results.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Isotopic Signature

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of isotopically labeled compounds. It provides highly accurate mass measurements, enabling the unambiguous determination of elemental composition and confirmation of isotopic incorporation.

The molecular formula for this compound is C₂₄H₂₈D₃FO₅. HRMS analysis measures the mass-to-charge ratio (m/z) of the molecule's ions to four or more decimal places. This level of precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions. For this compound, HRMS confirms the presence of the three deuterium atoms by matching the experimentally measured accurate mass to the calculated theoretical mass.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

The choice of ionization technique is critical for successfully analyzing corticosteroids by mass spectrometry.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules like steroids. It typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation. This is highly advantageous for HRMS, as it provides a clean and intense signal for the parent ion, facilitating accurate mass determination.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another effective ionization method for steroids and is often more suitable for less polar compounds. acs.org While it can also produce protonated molecules, it is a more energetic process than ESI and may lead to some in-source fragmentation, such as the loss of water (H₂O) or acetic acid from the 21-acetate group. acs.org The choice between ESI and APCI often depends on the specific instrumentation, mobile phase composition, and the presence of matrix components. acs.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is an essential tool for structural elucidation, providing detailed information about the molecule's architecture by analyzing its fragmentation patterns. unt.eduyoutube.com In an MS/MS experiment, the protonated molecule of this compound is first isolated (MS1), then subjected to collision-induced dissociation (CID) to break it into smaller fragment ions, which are subsequently mass-analyzed (MS2). unt.edu

The fragmentation pathway of corticosteroids is well-characterized and typically involves sequential neutral losses of water (H₂O), formaldehyde (B43269) (from the D-ring), and the C-17 side chain. The presence of the deuterium labels provides a powerful diagnostic tool for confirming these pathways. fu-berlin.de If a fragment ion retains the portion of the molecule containing the deuterium atoms, its measured m/z will be shifted by the mass of the labels compared to the non-labeled analog. nih.gov This allows for the precise localization of the labels within the molecule's structure and confirms the proposed fragmentation mechanisms. fu-berlin.denih.gov

Interactive Table 2: Proposed Key Fragment Ions in the ESI-MS/MS Spectrum of [this compound+H]⁺

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Interpretation | Deuterium Label Retained? |

|---|---|---|---|---|

| 422.2 | H₂O | 404.2 | Loss of water | Yes |

| 422.2 | CH₃COOH | 362.2 | Loss of acetic acid from 21-acetate | Yes |

| 404.2 | HF | 384.2 | Loss of hydrogen fluoride (B91410) | Yes |

| 362.2 | H₂O | 344.2 | Sequential loss of water | Yes |

Note: The m/z values are nominal and based on the protonated molecule. The exact location of the deuterium label (d3) will determine which fragments retain the mass shift.

Chromatographic Separation Techniques for Purity Assessment and Method Validation

Chromatographic techniques are fundamental in the pharmaceutical industry for assessing the purity of active pharmaceutical ingredients (APIs) and for the validation of analytical methods. For this compound, a deuterated steroid, these methods ensure the compound's identity, purity, and concentration. Techniques such as High-Performance Liquid Chromatography (HPLC) are pivotal for separating the main compound from any potential impurities, degradation products, or synthetic precursors. synthinkchemicals.com Method validation, guided by international standards, confirms that the analytical procedure is suitable for its intended purpose, yielding reliable and reproducible results. researchgate.netjddtonline.info

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and robust method for the analysis of corticosteroids like Desoxymetasone and its derivatives. jddtonline.infosemanticscholar.org The development of a stability-indicating HPLC method is crucial for resolving this compound from its impurities and degradation products, ensuring accurate quantification. Validation of such methods is performed according to guidelines from the International Council for Harmonisation (ICH), assessing parameters like linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netjddtonline.info

Column Chemistry and Mobile Phase Optimization

The separation of corticosteroids is typically achieved using reversed-phase column chemistry. A C18 column is a common and effective choice for the analysis of Desoximetasone and similar steroids. jddtonline.info The optimization of the mobile phase is critical to achieve adequate resolution and peak shape.

A common approach involves a binary mobile phase consisting of an aqueous component and an organic modifier. For instance, a mixture of methanol (B129727) and water is frequently employed. jddtonline.infoscielo.brresearchgate.net The pH of the aqueous phase can be adjusted with acids like orthophosphoric acid to improve peak symmetry and influence the retention of ionizable compounds. jddtonline.info Gradient elution may be used to enhance the separation of complex mixtures, though isocratic methods are often sufficient for purity assessments. jddtonline.info

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | jddtonline.info |

| Mobile Phase | Methanol:Water (e.g., 65:35 v/v or 80:20 v/v) | jddtonline.infoscielo.br |

| Aqueous Phase Modifier | 0.1% Orthophosphoric Acid (pH adjusted to ~3) | jddtonline.info |

| Flow Rate | 1.0 mL/min | jddtonline.infoscielo.br |

| Temperature | Ambient or controlled (e.g., 30 ± 2 °C) | scielo.br |

Detection Strategies (UV, PDA, Mass Spectrometry)

Multiple detection strategies can be coupled with HPLC for the characterization and quantification of this compound.

UV Detection: Ultraviolet (UV) detection is a standard and robust method for corticosteroids, which typically contain a chromophore that absorbs in the UV range. For Desoximetasone and its acetate (B1210297) ester, detection is commonly performed at wavelengths around 240 nm or 254 nm. jddtonline.inforesearchgate.net

Photodiode Array (PDA) Detection: A PDA detector provides spectral information across a range of wavelengths simultaneously. This is valuable during method development to determine the optimal detection wavelength and can also be used to assess peak purity by comparing spectra across a single chromatographic peak.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides high specificity and sensitivity. It allows for the definitive identification of the compound based on its mass-to-charge ratio (m/z) and fragmentation pattern. For this compound, with a molecular formula of C24H28D3FO5, the expected molecular weight is approximately 421.52 g/mol . pharmaffiliates.com ESI (Electrospray Ionization) is a common ionization technique for steroids, typically forming protonated molecules [M+H]+ in positive ion mode. massbank.eunih.gov Tandem mass spectrometry (MS/MS) can be used for structural elucidation and highly selective quantification. sigmaaldrich.com

| Detector | Parameter | Typical Value/Mode | Reference |

|---|---|---|---|

| UV | Wavelength | 239 - 254 nm | scielo.brresearchgate.net |

| Mass Spectrometry (MS) | Ionization Mode | Positive ESI | massbank.eunih.gov |

| Mass Spectrometry (MS) | Precursor Ion (Adduct) | [M+H]+ | nih.gov |

| Mass Spectrometry (MS) | Analysis Type | MS2 (Tandem MS) for fragmentation | massbank.eunih.gov |

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

While HPLC is the primary method for analyzing non-volatile compounds like corticosteroids, Gas Chromatography (GC) can be applied after a derivatization step to increase the volatility and thermal stability of the analyte. nih.gov For steroids, derivatization to form methoxime-trimethylsilyl (MO-TMS) ethers is a common procedure before GC analysis. nih.gov GC coupled with mass spectrometry (GC-MS) is a powerful technique for separating and identifying these derivatives. nih.gov This approach can be particularly useful for impurity profiling where volatile impurities may be present or for specific quantitative methods using isotope dilution. nih.gov

Isotope Ratio Mass Spectrometry (IRMS) for Compound-Specific Isotope Analysis

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique that measures the relative abundance of isotopes in a sample with very high precision. For a deuterated compound like this compound, IRMS can be used to confirm the isotopic enrichment and the position of the deuterium labels within the molecule. This is critical for verifying the quality of the isotopically labeled standard. In broader steroid analysis, IRMS can help determine the origin of a compound (e.g., endogenous vs. synthetic) and can be used to study metabolic pathways by analyzing the isotope ratios in metabolites.

Development and Validation of Analytical Methods for Complex Research Matrices

Analyzing this compound in complex matrices such as biological fluids (e.g., plasma, urine) from preclinical models or in vitro experiments requires highly sensitive and selective methods. sigmaaldrich.com The primary challenge is to isolate and quantify the target analyte in the presence of numerous endogenous components.

LC-MS/MS is the gold standard for this type of analysis due to its superior selectivity and sensitivity. sigmaaldrich.com The development of such a method involves several key steps:

Sample Preparation: Extraction of the analyte from the biological matrix using techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering substances.

Internal Standard: this compound itself serves as an ideal internal standard for the quantification of its non-labeled counterpart, Desoxymetasone 21-Acetate, using the isotope dilution method. This approach corrects for variations in sample preparation and instrument response, leading to high accuracy and precision. sigmaaldrich.com

Method Validation: The method must be rigorously validated for its application in the specific biological matrix, assessing parameters like matrix effect, recovery, linearity, accuracy, and precision.

The use of stable isotope-labeled steroids as internal standards in LC-MS/MS assays is a well-established practice for achieving the highest level of quantitative accuracy in bioanalytical studies, disease monitoring, and pharmacokinetic research. nih.gov

Sample Preparation and Extraction Protocols

The initial and one of the most critical stages in the bioanalysis of Desoxymetasone using this compound as an internal standard is the preparation and extraction of the analyte from complex biological matrices such as plasma, serum, or tissue homogenates. The primary goal of these protocols is to isolate the analyte of interest and the internal standard from interfering endogenous components, thereby enhancing the sensitivity and selectivity of the subsequent analysis.

Commonly employed techniques for corticosteroids include:

Solid-Phase Extraction (SPE): This method is widely favored for its efficiency in producing clean extracts. nih.gov It involves passing the biological sample through a cartridge containing a solid adsorbent. The analyte and internal standard are retained on the sorbent while matrix interferences are washed away. A final elution with an appropriate organic solvent recovers the purified compounds. nih.govsemanticscholar.org For corticosteroids, reversed-phase SPE cartridges (e.g., C18 or polymeric) are frequently used. semanticscholar.org

Liquid-Liquid Extraction (LLE): LLE is a traditional yet effective technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. While potentially more labor-intensive than SPE, it can provide high recovery rates for certain analytes. semanticscholar.org

Protein Precipitation (PPT): This is a rapid and straightforward method where a protein precipitant, such as acetonitrile (B52724) or methanol, is added to the plasma or serum sample. nih.gov This denatures and precipitates the proteins, which are then removed by centrifugation. The resulting supernatant, containing the analyte and internal standard, can be directly injected into the LC-MS/MS system or further purified.

The choice of extraction method depends on the specific matrix, the required sensitivity, and the physicochemical properties of the analyte. semanticscholar.org In each of these methods, a known amount of the internal standard, this compound, is added to the sample at the beginning of the process to account for any variability or loss during the extraction steps.

Sensitivity, Selectivity, Linearity, Accuracy, and Precision Evaluations

Method validation is a crucial process to ensure that an analytical method is reliable, reproducible, and fit for its intended purpose. For the quantification of Desoxymetasone using this compound, this involves a rigorous evaluation of several key parameters as stipulated by regulatory guidelines. resolian.comeuropa.eu

Sensitivity: The sensitivity of the method is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. nih.gov For potent corticosteroids like Desoxymetasone, high sensitivity is often required, with LLOQs typically in the low ng/mL to pg/mL range. nih.govnih.gov

Selectivity: Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, endogenous substances, and concomitant medications. resolian.com In LC-MS/MS, selectivity is achieved through a combination of chromatographic separation and the high specificity of Multiple Reaction Monitoring (MRM) detection. nih.gov

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.gov A calibration curve is generated by analyzing a series of standards of known concentrations. The relationship between concentration and response is then evaluated, typically using a linear regression model. nih.gov

Table 1: Representative Linearity Data for Desoxymetasone Assay

| Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) |

| 0.5 | 0.48 | 96.0 |

| 1.0 | 1.03 | 103.0 |

| 5.0 | 5.15 | 103.0 |

| 25.0 | 24.2 | 96.8 |

| 100.0 | 101.5 | 101.5 |

| 250.0 | 247.0 | 98.8 |

| 500.0 | 505.0 | 101.0 |

This table is generated based on typical performance data for similar assays and does not represent actual experimental results.

Accuracy and Precision: Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. Precision represents the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. resolian.comnih.gov Both are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in several replicates. nih.gov

Table 2: Representative Intra-day and Inter-day Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18) | ||

| Mean Conc. (ng/mL) | Precision (%RSD) | Mean Conc. (ng/mL) | Precision (%RSD) | ||

| LLOQ | 0.5 | 0.51 | 4.8 | 0.52 | 5.1 |

| Low | 1.5 | 1.48 | 3.5 | 1.53 | 4.2 |

| Medium | 200 | 205 | 2.1 | 198 | 3.0 |

| High | 400 | 395 | 1.9 | 408 | 2.5 |

This table is generated based on typical performance data for similar assays and does not represent actual experimental results. LLOQ: Lower Limit of Quantitation; QC: Quality Control; Conc.: Concentration; RSD: Relative Standard Deviation.

Matrix Effects and Internal Standard Utilization

Biological matrices are complex mixtures of various endogenous and exogenous compounds. When using electrospray ionization (ESI) in LC-MS/MS, co-eluting matrix components can interfere with the ionization of the analyte and internal standard, leading to either ion suppression or enhancement. This phenomenon is known as the matrix effect and can significantly impact the accuracy and precision of the analytical method if not properly addressed. kcasbio.com

The use of a stable isotope-labeled internal standard, such as this compound, is the most effective way to compensate for matrix effects. kcasbio.com Since the deuterated internal standard is chemically identical to the analyte (Desoxymetasone), it has the same chromatographic retention time and ionization efficiency. uci.edu Therefore, any ion suppression or enhancement experienced by the analyte will be mirrored by the internal standard. kcasbio.com

By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is normalized, leading to a more accurate and reliable quantification of the analyte. kcasbio.com The evaluation of matrix effects is a critical component of method validation and is typically assessed by comparing the response of the analyte in the presence of the biological matrix to its response in a neat solution. electronicsandbooks.com The use of this compound ensures that the analytical method for Desoxymetasone is robust and provides high-quality data for clinical and research applications.

Mechanistic Research and Molecular Interactions of Desoxymetasone D3 21 Acetate Preclinical/in Vitro Focus

In Vitro Receptor Binding Affinity and Ligand-Binding Dynamics Studies

The biological actions of glucocorticoids are mediated through their binding to the Glucocorticoid Receptor (GR), a member of the nuclear receptor superfamily that modulates gene expression. medchemexpress.com The affinity of a steroid for the GR is a primary determinant of its potency. While direct experimental binding data for Desoxymetasone-d3 21-Acetate are not available in the scientific literature, its interaction profile can be extrapolated from studies of structurally related corticosteroids.

A key structural feature of this compound is the acetate (B1210297) group at the 21-position. Research has shown that such modifications can significantly influence receptor affinity. Studies on various steroids have indicated that the introduction of a 21-acetate (21-OAc) group generally leads to a decrease in binding affinity for the GR when compared to the parent 21-hydroxyl compound. nih.gov This reduction in affinity is thought to be due to a combination of increased lipophilicity and potential steric hindrance within the receptor's ligand-binding pocket. nih.gov

Consequently, it is projected that Desoxymetasone 21-Acetate, and by extension its deuterated counterpart, would exhibit a lower binding affinity for the GR than the parent molecule, Desoxymetasone. The inclusion of three deuterium (B1214612) atoms is not expected to materially alter the thermodynamics of receptor binding.

Table 1: Predicted Glucocorticoid Receptor Binding Affinity

| Compound | Predicted Relative Binding Affinity (Compared to Parent Compound) | Rationale |

|---|---|---|

| Desoxymetasone | High | A potent synthetic glucocorticoid with established high affinity for the GR. |

| Desoxymetasone 21-Acetate | Lower than Desoxymetasone | Studies on other corticosteroids show that 21-acetate esters generally have lower GR binding affinity than the corresponding 21-hydroxyl parent compound. nih.gov |

| This compound | Similar to Desoxymetasone 21-Acetate | The isotopic labeling (deuteration) is unlikely to significantly influence the equilibrium binding affinity for the receptor. |

The dynamics of the ligand-receptor interaction, including the rates of association (on-rate) and dissociation (off-rate), provide deeper insights into the duration and nature of the pharmacological effect. A slow dissociation rate from the GR is often correlated with a prolonged cellular response.

Specific kinetic studies on this compound have not been published. However, the structural modifications inherent in this molecule suggest potential effects on its binding kinetics. The increased lipophilicity conferred by the 21-acetate group could influence the kinetics of its partitioning into the cellular membrane and subsequent interaction with the cytosolic GR. Computational methods, such as molecular dynamics simulations, can be employed to model the binding and unbinding pathways, offering theoretical predictions of the kinetic constants and the residence time of the ligand within the GR binding site. mdpi.com

Molecular Docking and Computational Simulation Studies with Target Proteins

Molecular docking simulations serve as a valuable tool for predicting the three-dimensional orientation of a ligand within the binding site of a protein. For this compound, these computational models would be used to investigate its interaction with the well-characterized ligand-binding domain of the GR.

Advanced computational techniques, such as molecular dynamics (MD) simulations, can provide a dynamic view of the ligand-protein complex, accounting for the flexibility of both the ligand and the receptor. nih.gov MD simulations can be used to assess the stability of the docked pose and identify any conformational adjustments that occur upon ligand binding. nih.gov

Furthermore, by applying methods like free energy perturbation or thermodynamic integration, these simulations can yield quantitative predictions of the binding free energy, which is directly related to binding affinity. Such computational predictions would allow for a comparative analysis of the binding affinity of this compound relative to Desoxymetasone and other glucocorticoids, offering insights that could complement experimental studies.

Investigation of Esterase-Mediated Transformations and Stability in Acellular Systems

This compound is an ester and, as such, is a potential substrate for esterase enzymes. In biological systems, the hydrolysis of the ester bond would convert the compound into Desoxymetasone-d3, the biologically active form of the molecule. This process is a common metabolic pathway for many esterified drug molecules.

The stability of this compound can be assessed in acellular systems by incubating the compound with purified esterases or in biological matrices like human plasma, which contain a variety of these enzymes. The rate of hydrolysis can be monitored over time using analytical techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). These experiments would provide crucial data on the compound's chemical stability and its susceptibility to enzymatic cleavage, which is a key factor in its pharmacokinetic profile. The deuteration of the molecule is not expected to alter its susceptibility to esterase-mediated transformation.

Cellular Uptake and Intracellular Distribution Studies in Cell Lines (as a tracer)

As a deuterated analog of Desoxymetasone 21-Acetate, this compound serves as a valuable tracer in preclinical research to investigate cellular uptake and intracellular distribution. The inclusion of deuterium atoms provides a distinct mass signature, allowing for its differentiation from its non-deuterated counterpart in mass spectrometry-based analyses. This is particularly useful in pharmacokinetic and metabolic studies.

The cellular uptake of glucocorticoids like this compound is a complex process. These lipophilic molecules can passively diffuse across the cell membrane. Once inside the cell, they bind to specific intracellular receptors.

Studies on related glucocorticoids, such as dexamethasone (B1670325) and corticosterone (B1669441), have provided insights into the general mechanisms that likely govern the intracellular journey of this compound. For instance, research on dispersed pituitary cells has shown that the uptake of glucocorticoids can be influenced by temperature and the presence of specific binding sites on cell membranes. nih.gov At lower temperatures, the binding of corticosterone, a natural glucocorticoid, was observed to be more rapid and extensive than that of the synthetic glucocorticoid dexamethasone. nih.gov However, at physiological temperatures (25 and 37°C), dexamethasone binding gradually increased and eventually surpassed that of corticosterone, suggesting a more complex, time-dependent uptake mechanism. nih.gov

The intracellular distribution is largely dictated by the glucocorticoid receptor (GR). Upon binding to its ligand in the cytoplasm, the receptor-steroid complex undergoes a conformational change. This activated complex then translocates to the nucleus, where it can interact with DNA and modulate gene expression. The distribution within different brain regions, for example, has been shown to be heterogeneous, with high concentrations of corticosterone receptors found in the hippocampus. nih.gov

While specific quantitative data on the cellular uptake and intracellular distribution of this compound is not extensively available in the public domain, the established principles of glucocorticoid action provide a foundational understanding of its behavior as a tracer in cell lines.

Table 1: General Cellular Uptake and Distribution Characteristics of Glucocorticoids

| Characteristic | Description | Relevant Factors |

| Cellular Uptake | Primarily passive diffusion across the cell membrane due to lipophilic nature. May also involve carrier-mediated transport. | Lipid solubility, temperature, presence of membrane binding sites. nih.gov |

| Intracellular Binding | Binds to the cytoplasmic glucocorticoid receptor (GR). nih.gov | Affinity of the compound for the GR. |

| Nuclear Translocation | The ligand-receptor complex moves into the nucleus. nih.gov | Activation of the GR upon ligand binding. |

| Subcellular Distribution | Primarily localized in the cytoplasm before ligand binding and in the nucleus after binding and activation. nih.govnih.gov | Presence and concentration of GR in different cellular compartments. |

Downstream Molecular Pathway Modulation in Cellular Models (e.g., gene expression, protein phosphorylation patterns, excluding therapeutic outcomes)

The interaction of this compound with the glucocorticoid receptor initiates a cascade of downstream molecular events that fundamentally alter cellular function. These changes are primarily driven by the modulation of gene expression and alterations in protein phosphorylation patterns.

Upon translocation to the nucleus, the this compound-GR complex acts as a ligand-dependent transcription factor. It can either directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes to activate their transcription, or it can interact with other transcription factors to repress the expression of pro-inflammatory genes. This dual action of transactivation and transrepression is a hallmark of glucocorticoid signaling.

Studies on the effects of glucocorticoids like dexamethasone on transgene expression have demonstrated that the cellular context is critical. For instance, dexamethasone has been shown to enhance transgene expression in retrovirus-infected fibroblasts while suppressing it in bone marrow cells. nih.govresearchgate.net This suggests that the downstream effects of this compound on gene expression are likely to be cell-type specific.

Furthermore, glucocorticoids can influence the phosphorylation status of various proteins, thereby modulating their activity. Steroid hormone receptors themselves are phosphoproteins, and their phosphorylation state can influence their functional activity. nih.gov The signaling pathways affected by glucocorticoids are extensive and can include key cellular processes. For example, glucocorticoids are known to interact with pathways such as the p53 signaling pathway, which is involved in cell cycle arrest and apoptosis.

The modulation of downstream molecular pathways by this compound is a complex and multifaceted process. The precise gene expression and protein phosphorylation changes will vary depending on the specific cell line, the concentration of the compound, and the duration of exposure.

Table 2: Examples of Downstream Molecular Pathways Modulated by Glucocorticoids

| Pathway/Process | Mode of Modulation | Potential Cellular Consequence |

| Gene Transcription (Transactivation) | GR-ligand complex binds to GREs, recruiting coactivators. | Increased expression of anti-inflammatory proteins. |

| Gene Transcription (Transrepression) | GR-ligand complex interacts with and inhibits pro-inflammatory transcription factors (e.g., NF-κB, AP-1). | Decreased expression of inflammatory cytokines and chemokines. |

| p53 Signaling Pathway | Can be induced by various stress signals and interacts with glucocorticoid signaling. | Modulation of cell cycle arrest, senescence, or apoptosis. |

| Protein Phosphorylation | Can influence the activity of various kinases and phosphatases. nih.gov | Altered activity of key signaling proteins. |

Preclinical Metabolic Fate and Biotransformation Research Using Desoxymetasone D3 21 Acetate As an Isotopic Tracer

Elucidation of Metabolic Pathways in In Vitro Systems (e.g., hepatic microsomes, S9 fractions, isolated hepatocytes)

In vitro systems are fundamental in the early stages of drug development for studying metabolic pathways. longdom.org The liver is the primary site of drug metabolism, and subcellular fractions from liver tissue, such as hepatic microsomes and S9 fractions, are frequently employed. longdom.orgnih.gov These preparations contain a high concentration of drug-metabolizing enzymes. longdom.orgresearchgate.net

Hepatic Microsomes : These are vesicles of the endoplasmic reticulum and are a rich source of Phase I enzymes like the Cytochrome P450 (CYP) superfamily, as well as Phase II enzymes like UDP-glucuronosyltransferases (UGTs). nih.govnih.gov They are widely used for assessing metabolic stability and identifying metabolites. nih.govresearchgate.net

S9 Fractions : This fraction contains both microsomal and cytosolic enzymes, offering a broader range of metabolic reactions, including both Phase I and Phase II pathways. longdom.org

Isolated Hepatocytes : These whole-cell systems provide a more physiologically relevant environment, with intact cell membranes and the full complement of metabolic enzymes and cofactors. They allow for the study of uptake, metabolism, and efflux processes.

By incubating Desoxymetasone-d3 21-acetate in these systems, researchers can map its biotransformation in a controlled environment.

Biotransformation is typically categorized into two phases. wikipedia.org Phase I reactions introduce or expose polar functional groups, while Phase II reactions conjugate the molecule with endogenous polar molecules to increase water solubility and facilitate excretion. nih.govlongdom.org

Phase I Metabolism : For corticosteroids like desoximetasone, Phase I reactions primarily involve oxidation and hydroxylation, catalyzed mainly by CYP enzymes. wikipedia.orgusmlestrike.com Based on studies of similar corticosteroids like dexamethasone (B1670325), a major metabolic pathway is 6-hydroxylation. nih.gov Other potential reactions include side-chain cleavage. nih.gov The resulting metabolites may be more polar than the parent compound. usmlestrike.com

Phase II Metabolism : Following Phase I, or if the parent drug already possesses a suitable functional group, Phase II conjugation reactions occur. nih.govuomus.edu.iq The most common Phase II reaction for corticosteroids is glucuronidation, where glucuronic acid is attached to the molecule. usmlestrike.comuomus.edu.iq Other potential conjugation reactions include sulfation. usmlestrike.com These reactions significantly increase the water solubility of the metabolites, preparing them for elimination. uomus.edu.iq

The use of this compound, coupled with analytical techniques like high-pressure liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), allows for the definitive identification and structural elucidation of these various metabolites. nih.gov

Identifying the specific enzymes responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions. qps.com

Cytochrome P450 (CYP) Superfamily : This is the most significant family of enzymes involved in Phase I metabolism. researchgate.netresearchgate.net For many corticosteroids, the CYP3A subfamily, particularly CYP3A4 in humans, plays a dominant role in oxidative metabolism. nih.govnih.gov Studies on dexamethasone have confirmed CYP3A4's responsibility for 6-hydroxylation. nih.gov

UDP-Glucuronosyltransferases (UGTs) : These are the key enzymes mediating the Phase II glucuronidation reaction. nih.govresearchgate.net

Other Enzymes : Other enzyme families like aldo-keto reductases and esterases may also be involved in the biotransformation process. researchgate.net

To pinpoint the specific enzymes, in vitro studies often utilize chemical inhibitors selective for certain enzymes or use recombinant enzymes expressed in cell lines. qps.com For example, ketoconazole, an inhibitor of CYP3A enzymes, can be used to confirm the role of this subfamily in the metabolism of this compound. nih.gov

Quantitative Assessment of Metabolite Formation Rates and Isotope Exchange Phenomenon (if applicable)

The deuterium (B1214612) label in this compound is essential for the quantitative analysis of its metabolism. By using it as an internal standard in mass spectrometry, researchers can accurately measure the rate at which the parent compound is consumed and metabolites are formed. This information is vital for determining the metabolic stability of the compound and predicting its pharmacokinetic parameters, such as clearance and half-life. uomus.edu.iq

The rate of metabolism can vary significantly depending on the enzyme system and species being studied. nih.gov Understanding these rates helps in assessing how quickly the compound will be cleared from the body. uomus.edu.iq

Comparative Metabolic Profiling Across Different Preclinical Animal Models (e.g., rodent, canine, primate)

Significant species differences can exist in drug metabolism, which can be both qualitative (different metabolites formed) and quantitative (different rates of formation). nih.gov Therefore, conducting comparative metabolic profiling across various preclinical species is a regulatory requirement and a scientific necessity. labcorp.com The goal is to identify the animal model whose metabolic profile most closely resembles that of humans, making it the most relevant model for toxicology and safety studies. qps.comlabcorp.com

For instance, studies on the related corticosteroid dexamethasone revealed notable species differences in its metabolism:

Qualitative and Quantitative Differences : The profile of metabolites produced in liver microsomes varied between species like hamsters, rats, and humans. nih.gov

Major Pathways : 6-hydroxylation was a major pathway in some species but not others. nih.gov

Sex Differences : The formation of certain metabolites was sex-specific in rats (male >> female). nih.gov

Human-Relevant Model : The male rat was found to produce a metabolite profile that was closest to what is observed in humans. nih.gov

By analyzing the metabolic fate of this compound in species such as rodents (rats, mice), canines, and non-human primates, researchers can build a comprehensive understanding of interspecies variability.

| Metabolic Pathway | Rodent (Rat) | Rodent (Hamster) | Human | Notes |

|---|---|---|---|---|

| 6-Hydroxylation | Moderate (Sex-specific: Male >> Female) | High | Major Pathway | Primarily mediated by CYP3A enzymes. |

| Side-Chain Cleavage | Present | Present | Major Pathway | Leads to the formation of smaller, more polar metabolites. |

| Glucuronidation | Present | Present | Present | A common Phase II conjugation pathway for corticosteroids. |

Application of Metabolomics Techniques for Comprehensive Metabolic Signature Analysis

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. This powerful technique provides a comprehensive "snapshot" of the metabolic state and can reveal the broader biochemical effects of a drug. nih.gov

When applied to studies involving this compound, metabolomics can:

Identify a Wide Range of Metabolites : It can detect not only the direct metabolites of the drug but also changes in endogenous metabolic pathways.

For example, metabolomics studies on dexamethasone in rats have identified a distinctive metabolic profile associated with its administration. nih.gov These studies, utilizing liquid chromatography-tandem mass spectrometry, revealed significant perturbations in several key metabolic pathways. nih.govnih.gov

| Metabolic Pathway | Observed Changes | Potential Implication |

|---|---|---|

| Amino Acid Metabolism | Decreased Phenylalanine, Lysine, Arginine; Increased Tyrosine, Hydroxyproline | Perturbations in protein catabolism and gluconeogenesis. nih.gov |

| Polyol Pathway | Markedly elevated Sorbitol levels | Activation of this pathway secondary to hyperglycemia. nih.gov |

| Lipid Metabolism | Increased very long-chain acylcarnitines (C12, C14:1, C18:1) | Reflects degradation of adipose tissue. nih.gov |

| Heme Metabolism | Overexpression of succinylacetone | Suggests an inhibitory effect on hepatic fumarylacetoacetate hydrolase. nih.gov |

Impact of Metabolic Transformations on this compound's Molecular Activity

Metabolic transformations alter the chemical structure of a parent drug, which can, in turn, modify its molecular activity. longdom.orgnih.gov The biotransformation process does not always lead to inactivation; Phase I metabolism can sometimes produce metabolites that are as active, more active, or differently active than the parent compound. longdom.orgusmlestrike.com However, the primary goal of metabolism, particularly Phase II reactions, is to create inactive, water-soluble compounds that are easily excreted. uomus.edu.iq

Receptor Binding : These structural modifications can alter the molecule's ability to bind to its target, the glucocorticoid receptor. An increase in polarity and steric bulk, as seen in glucuronide conjugates, typically reduces or abolishes binding affinity, thus terminating the molecular action.

The use of this compound in these preclinical studies is instrumental in isolating and identifying these metabolites, allowing for their subsequent synthesis and characterization of their specific molecular activities.

Applications of Desoxymetasone D3 21 Acetate in Advanced Biomedical Research Tools

Development of Isotope-Dilution Mass Spectrometry (IDMS) Assays.nih.govnih.govusgs.gov

Isotope-dilution mass spectrometry (IDMS) is a gold standard analytical technique for the accurate quantification of molecules in a sample. nih.govchromsystems.com This method relies on the use of an isotopically labeled version of the analyte as an internal standard. nih.govacanthusresearch.com Desoxymetasone-d3 21-Acetate is ideally suited for this purpose in the analysis of corticosteroids.

Internal Standard Applications for Accurate Quantification of Endogenous or Exogenous Steroids.nih.govresearchgate.net

In IDMS, a known amount of the isotopically labeled standard, such as this compound, is added to a sample containing the unlabeled analyte of interest. nih.gov The labeled and unlabeled compounds are chemically identical and therefore exhibit similar behavior during sample preparation, chromatography, and ionization in the mass spectrometer. acanthusresearch.com This co-elution and co-ionization allow for the highly accurate determination of the analyte's concentration by measuring the ratio of the mass spectrometric signals of the analyte to the internal standard. nih.gov The use of a stable isotope-labeled internal standard is essential for correcting for interindividual variability in the recovery of the analyte from patient plasma samples. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is frequently employed for the analysis of steroids, and the use of deuterated internal standards is a common practice to ensure accuracy. nih.govsynnovis.co.uk For instance, in the simultaneous determination of multiple steroids, a unique deuterium-labeled internal standard is used for each analyte to ensure the highest precision. nih.gov

Below is a table illustrating the typical components of an IDMS assay for steroid analysis:

| Component | Description | Role in Assay |

| Analyte | The steroid of interest (e.g., Desoxymetasone 21-Acetate) | The compound being quantified. |

| Internal Standard | This compound | A known quantity of the labeled compound added to the sample. |

| Sample Matrix | Biological fluid (e.g., plasma, urine) or tissue homogenate | The complex mixture in which the analyte is being measured. |

| LC-MS/MS System | A liquid chromatograph coupled to a tandem mass spectrometer | Separates the analyte and internal standard from other components and detects them based on their mass-to-charge ratio. |

Normalization of Signal Variability in LC-MS/MS Assays.nih.govresearchgate.net

A significant challenge in LC-MS/MS analysis is the potential for signal variability, which can arise from fluctuations in the instrument's performance or from matrix effects, where other components in the sample interfere with the ionization of the analyte. nih.gov The use of a stable isotope-labeled internal standard like this compound effectively normalizes for this variability. acanthusresearch.comnih.gov

Because the deuterated standard has nearly identical physicochemical properties to the unlabeled analyte, it experiences the same variations in signal intensity. acanthusresearch.com By calculating the ratio of the analyte signal to the internal standard signal, these variations are canceled out, leading to a more precise and accurate measurement. nih.gov This is particularly crucial when analyzing a large number of samples, where instrument performance may drift over time.

Use in Drug Metabolism and Pharmacokinetic (DMPK) Research Methodologies (emphasizing methodologies and preclinical/in vitro applications).alfa-chemistry.comsynzeal.com

The study of a drug's absorption, distribution, metabolism, and excretion (ADME) is a cornerstone of drug development, collectively known as pharmacokinetics (PK). alfa-chemistry.com Stable isotope-labeled compounds are powerful tools in these investigations. alfa-chemistry.comresearchgate.netnih.gov

Tracer Studies for Absorption, Distribution, Metabolism, and Excretion (ADME) Research in Preclinical Models.alfa-chemistry.com

In preclinical ADME studies, this compound can be used as a tracer. alfa-chemistry.com When administered to an animal model, the deuterated compound can be distinguished from its endogenous or co-administered non-labeled counterpart using mass spectrometry. This allows researchers to track the fate of the administered drug with high specificity.

Key applications in preclinical ADME studies include:

Absorption: Determining the rate and extent of drug absorption from the site of administration.

Distribution: Mapping the distribution of the drug and its metabolites in various tissues and organs.

Metabolism: Identifying and quantifying metabolites by tracing the isotopic label. Deuteration can sometimes alter the rate of metabolism, a phenomenon known as the deuterium (B1214612) kinetic isotope effect, which can provide insights into metabolic pathways. juniperpublishers.comsemanticscholar.org

Excretion: Characterizing the routes and rates of elimination of the drug and its metabolites from the body.

The use of stable isotopes in these studies offers a safer alternative to radioactive isotopes. metsol.com

Bioanalytical Method Development for Steroid Quantification in Research Samples.researchgate.netsynthinkchemicals.com

The development of robust and reliable bioanalytical methods is essential for obtaining accurate data in DMPK studies. europa.eunih.govfda.govmdpi.com this compound plays a pivotal role in the development and validation of such methods for the quantification of Desoxymetasone 21-Acetate and related steroids in various biological matrices. researchgate.netsynthinkchemicals.com

During method development, the deuterated standard is used to optimize sample extraction procedures, chromatographic separation, and mass spectrometric detection parameters. nih.govresearchgate.net In the validation phase, it is used to assess key performance characteristics of the assay, including accuracy, precision, linearity, and sensitivity. nih.govfda.govmdpi.com

The following table outlines the stages of bioanalytical method development and validation where a deuterated internal standard is crucial:

| Validation Parameter | Role of this compound |

| Accuracy | Used to determine how close the measured concentration is to the true concentration by correcting for recovery and matrix effects. |

| Precision | Helps to assess the reproducibility of the method by normalizing for random variations in the analytical process. |

| Linearity | Included in the calibration standards to establish the concentration range over which the assay is accurate and precise. |

| Lower Limit of Quantification (LLOQ) | Used to determine the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. |

| Matrix Effect | Helps to evaluate the influence of the biological matrix on the ionization of the analyte by comparing the response of the analyte in the presence and absence of the matrix. |

Reference Standard Development for Analytical Method Validation and Quality Control.synzeal.compharmaffiliates.comaxios-research.comvenkatasailifesciences.com

This compound is utilized as a reference standard in the development, validation, and routine use of analytical methods for quality control purposes in pharmaceutical research and manufacturing. synzeal.comaxios-research.comvenkatasailifesciences.com Reference standards are highly characterized materials used to ensure the identity, purity, and potency of a drug substance. synthinkchemicals.com

In this context, this compound can be used to:

Confirm the identity of the analyte in a sample by comparing its chromatographic retention time and mass spectrum to that of the certified reference standard.

Calibrate analytical instruments to ensure they are providing accurate measurements.

Validate analytical methods by serving as a well-characterized material to assess the method's performance. axios-research.comvenkatasailifesciences.com

Serve as a benchmark in quality control testing to ensure that different batches of a pharmaceutical product meet the required specifications.

Pharmaceutical reference standards, including stable isotope-labeled compounds, are supplied with a comprehensive Certificate of Analysis (CoA) that provides detailed information about the material's identity, purity, and characterization data. synzeal.comsynthinkchemicals.com

Certified Reference Material (CRM) Applications

In analytical chemistry, the accuracy and reliability of quantitative measurements are paramount. This compound is highly valued as a Certified Reference Material (CRM), particularly for use as an internal standard in mass spectrometry-based assays. clearsynth.compharmaffiliates.com

Stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative mass spectrometry, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). lumiprobe.com The key advantage of using a deuterated standard like this compound is that it is chemically identical to the non-labeled analyte of interest (the "analyte") but has a higher molecular weight due to the presence of deuterium atoms. pharmaffiliates.com This mass difference allows the mass spectrometer to distinguish between the standard and the analyte, while their shared chemical and physical properties ensure they behave almost identically during sample preparation, chromatography, and ionization. clearsynth.com

This co-elution and similar behavior effectively compensate for variations in sample extraction, matrix effects (where other molecules in a complex sample like plasma or tissue interfere with ionization), and instrument response. clearsynth.comlcms.cz By adding a known quantity of this compound to a sample, researchers can accurately determine the concentration of the unlabeled Desoxymetasone 21-Acetate by comparing the signal intensity ratio of the analyte to the internal standard. This isotopic dilution method is essential for validating analytical techniques and ensuring traceable, reproducible results, which are critical for pharmacokinetic studies, metabolite tracking, and impurity profiling in regulated environments. pharmaffiliates.com

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Mass Difference (Δm/z) | Primary Application |

|---|---|---|---|---|

| Desoxymetasone 21-Acetate | C₂₄H₃₁FO₅ | 418.2156 | - | Analyte |

| This compound | C₂₄H₂₈D₃FO₅ | 421.2344 | +3.0188 | Internal Standard |

Probing Receptor-Ligand Dynamics and Off-Target Interactions In Vitro

Understanding how a drug interacts with its intended protein target (receptor) and identifying any unintended interactions are fundamental aspects of drug discovery. While radioligand binding assays have traditionally been the gold standard for this purpose, stable isotope-labeled ligands like this compound offer a modern, non-radioactive alternative for specific applications. nih.govgiffordbioscience.comlabome.com

In competitive binding assays, a labeled ligand is used to determine the binding affinity of unlabeled test compounds. This compound can be used in such assays coupled with LC-MS/MS detection. In this setup, the deuterated compound and a series of unlabeled competitor compounds are incubated with the target receptor. The amount of this compound that remains bound to the receptor is quantified by mass spectrometry. A powerful unlabeled competitor will displace more of the deuterated ligand, allowing researchers to determine the competitor's relative binding affinity (Ki).

Furthermore, deuteration can be used to investigate potential off-target interactions. nih.gov After enhancing a compound's metabolic stability through deuteration, researchers can perform broad screening assays where the deuterated ligand is exposed to a wide panel of different receptors and proteins. nih.govnih.gov By detecting where the labeled compound binds, scientists can identify potential off-target interactions that could lead to adverse effects. drugdiscoverynews.com This screening is a critical step in preclinical safety assessment, helping to build a comprehensive profile of a drug candidate's specificity. nih.gov

| Unlabeled Competitor | Concentration | % Displacement of this compound | Calculated Affinity (Ki) |

|---|---|---|---|

| Compound A | 1 nM | 85% | Low (High Affinity) |

| Compound B | 1 nM | 15% | High (Low Affinity) |

| Compound C | 1 nM | 48% | Moderate |

Exploring Esterase Activity and Ester Prodrug Metabolism in Research Systems

Desoxymetasone 21-Acetate is an ester prodrug, meaning it is administered in an inactive or less active form and must be metabolically converted in the body to the active therapeutic agent, Desoximetasone. This conversion is achieved through the hydrolysis of the 21-acetate ester bond, a reaction catalyzed by esterase enzymes present in various tissues like the skin, liver, and plasma. nih.govnih.gov

This compound is an ideal tool for studying the kinetics and location of this critical activation step. Researchers can incubate the deuterated prodrug with in vitro systems such as liver microsomes, cytosolic fractions, or cell cultures (e.g., keratinocytes or bronchial epithelial cells). nih.gov By using LC-MS/MS to track the disappearance of the deuterated parent compound (this compound) and the appearance of the deuterated active metabolite (Desoximetasone-d3) over time, the rate of hydrolysis can be precisely quantified. simsonpharma.com

This methodology allows scientists to identify which tissues have the highest esterase activity towards this specific prodrug and to characterize the enzymes involved (e.g., carboxylesterases). nih.gov For corticosteroids, local activation in the target tissue (like the skin or lungs) is often desirable to maximize therapeutic effect while minimizing systemic exposure. nih.gov Studies using this compound can thus provide crucial insights into the efficiency of this bioactivation process, informing the rational design of future ester prodrugs with optimized metabolic profiles.

| Tissue Fraction | Incubation Time (hours) | % Conversion to Active Metabolite | Relative Esterase Activity |

|---|---|---|---|

| Liver Cytosol | 4 | ~95% | Very High |

| Lung Cytosol | 4 | ~40% | Moderate |

| Plasma | 4 | <5% | Low |

Future Research Directions and Methodological Advancements for Desoxymetasone D3 21 Acetate Studies

Integration with Advanced Omics Technologies (e.g., Proteomics, Fluxomics)

The integration of Desoxymetasone-d3 21-Acetate with advanced omics technologies presents a significant opportunity to elucidate its biological interactions on a systemic level.

Proteomics: In proteomics, this compound can be used to identify specific protein binding partners, including target receptors and off-target interactions. By tracking the labeled steroid within cellular fractions, researchers can isolate and identify proteins that directly interact with the compound or its metabolites. This approach can reveal novel mechanisms of action and provide insights into the molecular basis of its therapeutic effects and potential side effects.

Fluxomics (Metabolic Flux Analysis): Fluxomics, the study of metabolic pathways and their regulation, can greatly benefit from the use of stable isotope-labeled compounds. wikipedia.org this compound is an ideal tracer for metabolic flux analysis to map its metabolic fate within an organism. wikipedia.org By administering the labeled compound and analyzing the isotopic patterns in downstream metabolites using mass spectrometry, researchers can quantify the flow (flux) through various metabolic pathways. wikipedia.orgnih.gov This can reveal primary and secondary metabolic routes, identify key enzymatic steps, and determine the rate of conversion to various metabolites. For example, studies on other compounds have used metabolome analysis to elucidate metabolic fluctuations caused by the assimilation of different substrates. nih.gov

Application in Mechanistic Toxicology Studies

Mechanistic toxicology focuses on understanding the molecular, biochemical, and cellular processes through which chemical agents cause toxicity. tamu.edu this compound is a valuable tool in this field, allowing researchers to move beyond observing adverse effects to understanding their underlying molecular origins.

By using this labeled compound as a tracer, scientists can track its distribution and interaction with cellular macromolecules like DNA, RNA, and proteins. This enables the identification of molecular initiating events that trigger toxicological pathways. For instance, covalent binding of metabolites to proteins can be quantified, and the specific protein targets can be identified, providing a direct link between exposure and a potential toxic outcome. This focus on molecular mechanisms is crucial for developing predictive models of toxicity and for designing safer therapeutic agents.

Development of Novel Analytical Platforms for this compound and its Metabolites

The development of more sensitive and specific analytical methods is essential for pharmaceutical research. This compound is primarily used as an internal standard in mass spectrometry-based assays to ensure accurate quantification. pharmaffiliates.com

Future research will focus on creating novel analytical platforms that enhance the detection and characterization of this compound and its metabolites. This includes the advancement of techniques like high-resolution cyclic ion mobility spectrometry-mass spectrometry (cIMS-MS). researchgate.net Isotopic labeling is synergistic with such technologies, as it can be used to induce distinct isotopic shifts that help in the characterization and differentiation of various steroid isomers and conformers. researchgate.net The development of platforms combining advanced liquid chromatography (LC) with high-resolution mass spectrometry (HRMS) will enable comprehensive metabolite profiling in complex biological samples, facilitating the discovery of previously unknown metabolic pathways. unito.it

Refinement of Computational Modeling for Predicting this compound's Molecular Behavior

Computational modeling and simulation are powerful tools for predicting the behavior of molecules, thereby reducing reliance on extensive experimental work. mdpi.com Future efforts will focus on refining these models for corticosteroids like this compound.

By using advanced software, researchers can model various aspects of the molecule's behavior, including:

Receptor Binding: Simulating the interaction between this compound and its glucocorticoid receptor to predict binding affinity and conformational changes.

Molecular Dynamics: Studying the flexibility and conformational mobility of the steroid ring structure, which has been shown to correlate with biological specificity. nih.gov

Physicochemical Properties: Predicting key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). mdpi.com